molecular formula C11H21FN2O2 B1459103 3-(N-Boc-aminomethyl)-3-fluoropiperidine CAS No. 1262408-83-2

3-(N-Boc-aminomethyl)-3-fluoropiperidine

Cat. No.: B1459103
CAS No.: 1262408-83-2
M. Wt: 232.29 g/mol
InChI Key: WYEDTEGPWDYPHT-UHFFFAOYSA-N
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Description

3-(N-Boc-aminomethyl)-3-fluoropiperidine is a chemical compound that features a piperidine ring substituted with a fluorine atom and an N-Boc-aminomethyl group. The Boc (tert-butoxycarbonyl) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N-Boc-aminomethyl)-3-fluoropiperidine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.

    Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base like triethylamine to form the N-Boc-aminomethyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar steps as mentioned above, with optimization for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(N-Boc-aminomethyl)-3-fluoropiperidine can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Deprotection Reactions: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Common Reagents and Conditions

    Fluorination Reagents: Selectfluor, N-fluorobenzenesulfonimide (NFSI).

    Deprotection Reagents: Trifluoroacetic acid (TFA), hydrochloric acid (HCl).

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted piperidine derivatives can be formed.

    Deprotected Amines: Removal of the Boc group yields the free amine, 3-aminomethyl-3-fluoropiperidine.

Scientific Research Applications

3-(N-Boc-aminomethyl)-3-fluoropiperidine has several applications in scientific research:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Chemical Biology: Used in the study of fluorinated analogs of biologically active molecules to understand their interactions and mechanisms.

    Organic Synthesis: Acts as a building block for the synthesis of more complex molecules with potential biological activity.

Mechanism of Action

The mechanism of action of 3-(N-Boc-aminomethyl)-3-fluoropiperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding affinity to targets.

Comparison with Similar Compounds

Similar Compounds

    3-(N-Boc-aminomethyl)piperidine: Lacks the fluorine atom, which may result in different chemical and biological properties.

    3-fluoropiperidine: Lacks the N-Boc-aminomethyl group, affecting its reactivity and applications.

Uniqueness

3-(N-Boc-aminomethyl)-3-fluoropiperidine is unique due to the presence of both the fluorine atom and the N-Boc-aminomethyl group. This combination imparts distinct chemical properties, such as increased stability and specific reactivity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

tert-butyl N-[(3-fluoropiperidin-3-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21FN2O2/c1-10(2,3)16-9(15)14-8-11(12)5-4-6-13-7-11/h13H,4-8H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYEDTEGPWDYPHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCCNC1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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